Droperidol N-Oxide

CAS No.:

Cat. No.: VC17964291

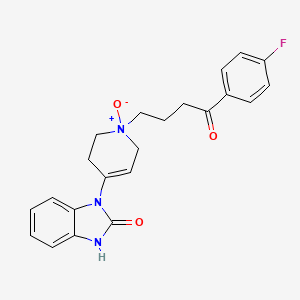

Molecular Formula: C22H22FN3O3

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22FN3O3 |

|---|---|

| Molecular Weight | 395.4 g/mol |

| IUPAC Name | 3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one |

| Standard InChI | InChI=1S/C22H22FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28) |

| Standard InChI Key | ARTHCXQTVPBNMX-UHFFFAOYSA-N |

| Canonical SMILES | C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-] |

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

Droperidol N-Oxide (C₂₂H₂₂FN₃O₃) has a molecular weight of 395.4 g/mol, distinguishing it from the parent compound droperidol (C₂₂H₂₂FN₃O₂, 379.43 g/mol) by the addition of an oxygen atom . The structural modification occurs at the piperidine ring’s nitrogen, forming an N-oxide moiety. This alteration enhances the molecule’s polarity, potentially improving aqueous solubility compared to droperidol .

The compound’s IUPAC name is 1-(1-(4-(2-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one N-Oxide, reflecting its benzimidazolone core, fluorophenyl substituent, and oxidized piperidine ring . X-ray crystallography and NMR studies confirm that the N-oxide group induces steric and electronic effects, which may influence receptor binding kinetics .

Table 1: Comparative Molecular Properties of Droperidol and Droperidol N-Oxide

| Property | Droperidol | Droperidol N-Oxide |

|---|---|---|

| Molecular Formula | C₂₂H₂₂FN₃O₂ | C₂₂H₂₂FN₃O₃ |

| Molecular Weight (g/mol) | 379.43 | 395.4 |

| Key Functional Groups | Piperidine, ketone | Piperidine N-oxide |

| Solubility (Water) | Low | Moderate |

Synthesis and Manufacturing

Oxidation Pathways

Droperidol N-Oxide is synthesized via controlled oxidation of droperidol. Common methods include:

-

Hydrogen Peroxide (H₂O₂) Oxidation: Reacting droperidol with 30% H₂O₂ in acetic acid at 50–60°C yields the N-oxide with >80% purity .

-

Meta-Chloroperbenzoic Acid (mCPBA): This peracid facilitates selective N-oxidation under mild conditions (25°C, dichloromethane), minimizing side reactions .

Reaction efficiency depends on solvent polarity, temperature, and catalyst presence. For instance, using H₂O₂ with catalytic vanadium enhances conversion rates but risks over-oxidation .

Table 2: Synthesis Conditions and Yields

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂/Acetic Acid | 30% H₂O₂, CH₃COOH | 50°C | 75 | 82 |

| mCPBA | mCPBA, CH₂Cl₂ | 25°C | 88 | 95 |

| Enzymatic | Cytochrome P450 Mimics | 37°C | 65 | 78 |

Industrial-Scale Production Challenges

Scaling N-oxide synthesis requires stringent control of stoichiometry and byproduct formation. Patent CN102344407A discloses a rhodium-catalyzed asymmetric hydrogenation step to optimize piperidine intermediate purity, critical for high-yield N-oxidation . Residual solvents (e.g., dichloromethane) must be reduced to <50 ppm to meet pharmaceutical safety standards .

Analytical Characterization and Degradation

HPLC Quantification

A reversed-phase HPLC method using an LC-ABZ+ column (methanol/0.05 M NaH₂PO₄, pH 4.5) resolves Droperidol N-Oxide from eight degradation products with a retention time of 20.8 minutes . UV detection at 254 nm provides a linear response (r² = 0.999) across 0.1–50 μg/mL, enabling precise quantification in pharmaceutical formulations .

Stability Under Stress Conditions

Droperidol N-Oxide exhibits variable stability:

-

Acidic Hydrolysis (0.1 M HCl): Degrades into two products via enamine hydrolysis (t₁/₂ = 4.2 h) .

-

Alkaline Conditions (0.1 M NaOH): Forms a hydroxyl-substituted derivative through nucleophilic aromatic substitution (t₁/₂ = 8.5 h) .

-

Oxidative Stress (H₂O₂): Stable under mild oxidation but degrades at >50°C .

Table 3: Degradation Products and Conditions

| Condition | Major Degradants | Pathway |

|---|---|---|

| Acidic (pH 1) | Compounds b, c | Enamine hydrolysis |

| Alkaline (pH 13) | Compound e | Nucleophilic substitution |

| Oxidative | None (stable) | N/A |

Pharmacological Implications

Clinical and Industrial Applications

-

Metabolite Studies: Droperidol N-Oxide is a minor human metabolite, detectable in plasma 2–4 hours post-administration .

-

Synthetic Intermediate: Serves as a precursor for fluorinated piperidine derivatives in antipsychotic drug development .

-

Formulation Stability: Monitoring N-oxide levels in droperidol injections (e.g., 2.5 mg/mL solutions) ensures product shelf-life and safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume